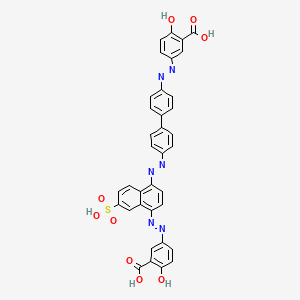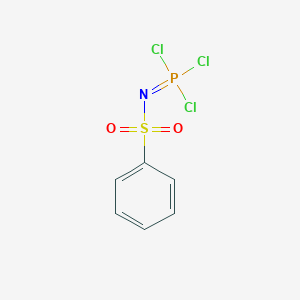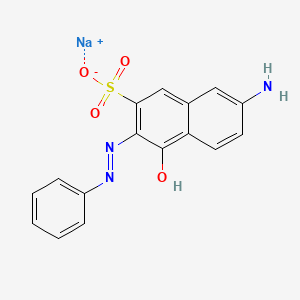
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(phenylazo)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(phenylazo)-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vivid color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(phenylazo)-, monosodium salt typically involves a multi-step process:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried to obtain the pure monosodium salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(phenylazo)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and pigments.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further chemical reactions. The hydroxyl and sulfonic acid groups enhance the compound’s solubility in water, making it useful in aqueous applications. The molecular pathways involved often include interactions with proteins and nucleic acids, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-hydroxy-2-naphthalenesulfonic acid: Similar structure but lacks the azo group.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Another naphthalenesulfonic acid derivative with different substitution patterns.
5-Amino-2-naphthalenesulfonic acid: Similar but with the amino group in a different position.
Uniqueness
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(phenylazo)-, monosodium salt is unique due to its azo group, which imparts vivid color and allows for a wide range of chemical reactions. Its combination of functional groups (amino, hydroxyl, sulfonic acid) makes it highly versatile in various applications, from industrial dyeing to scientific research.
Properties
CAS No. |
6300-24-9 |
|---|---|
Molecular Formula |
C16H12N3NaO4S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
sodium;7-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13N3O4S.Na/c17-11-6-7-13-10(8-11)9-14(24(21,22)23)15(16(13)20)19-18-12-4-2-1-3-5-12;/h1-9,20H,17H2,(H,21,22,23);/q;+1/p-1 |
InChI Key |
UKQPYKBHTGBUBC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


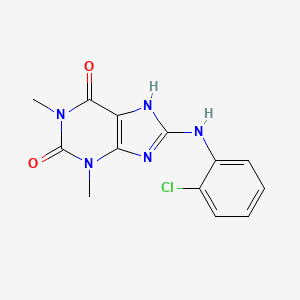

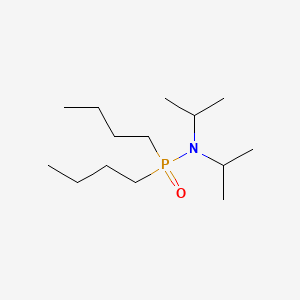
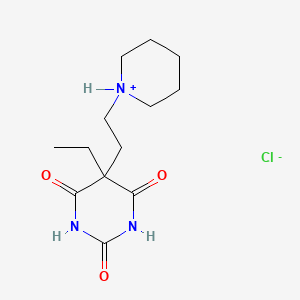
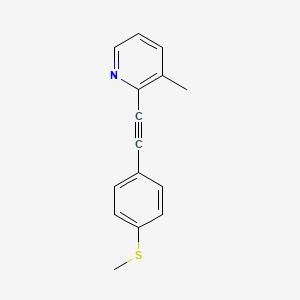
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)
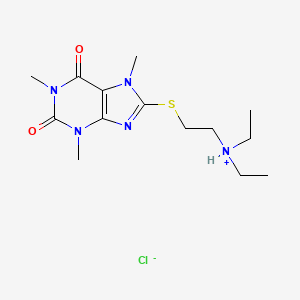


![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
